Dimethyl tetratriacontanedioate
Description
Dimethyl tetratriacontanedioate (CH₃OOC-(CH₂)₃₂-COOCH₃) is a long-chain saturated diester derived from tetratriacontanedioic acid (a 34-carbon dicarboxylic acid). This compound is characterized by its high molecular weight (566.94 g/mol) and hydrophobic nature due to its extended alkyl chain. It is primarily utilized in research settings, particularly in organic synthesis and materials science, where long-chain esters serve as intermediates for polymers, surfactants, or lubricants. Limited toxicological data are available for this compound, necessitating stringent safety protocols during handling .
Properties
CAS No. |
55429-46-4 |
|---|---|
Molecular Formula |
C36H70O4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
dimethyl tetratriacontanedioate |
InChI |
InChI=1S/C36H70O4/c1-39-35(37)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(38)40-2/h3-34H2,1-2H3 |
InChI Key |
JSEQZCNWUQARSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl tetratriacontanedioate can be synthesized through the esterification of tetratriacontanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl tetratriacontanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield tetratriacontanedioic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Tetratriacontanedioic acid and methanol.
Reduction: Long-chain diols.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Dimethyl tetratriacontanedioate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of long-acting pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl tetratriacontanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in further biochemical reactions. The long carbon chain of the compound may also influence its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical properties and applications of dimethyl tetratriacontanedioate can be contextualized by comparing it to structurally analogous esters, such as dimethyl tetradecanedioate (14-carbon chain) and methyl dotriacontanoate (32-carbon monoester). Key differences arise from chain length, solubility, and functional group arrangement.
Structural and Physical Properties
- Chain Length and Hydrophobicity: Longer chains (e.g., 34 carbons) increase molecular weight and hydrophobicity, reducing solubility in polar solvents. This property makes this compound suitable for non-aqueous applications, such as lubricant formulation or polymer crosslinking.
- Thermal Stability : Longer alkyl chains typically confer higher melting points, enhancing thermal stability compared to shorter-chain esters like dimethyl tetradecanedioate .
Research Findings and Limitations
- Gaps in Data : Experimental studies on this compound are scarce, with most inferences drawn from shorter-chain analogs. For instance, NIST provides detailed thermochemical data for dimethyl tetradecanedioate but lacks equivalent resources for longer esters .
- This highlights how structural variations (chain length, saturation) drastically alter biological activity and industrial utility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
